molecular formula C20H23F4NO2 B4387186 N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE

N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE

Cat. No.: B4387186
M. Wt: 385.4 g/mol
InChI Key: RXIBJWHASAPCSM-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE is a synthetic organic compound that features a unique combination of adamantane and fluorinated benzamide moieties. The adamantane structure is known for its rigidity and stability, while the fluorinated benzamide contributes to the compound’s chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanone with acetonitrile in the presence of potassium hydroxide and 18-crown-6 as a catalyst

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, amines, and various substituted benzamides.

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the fluorinated benzamide can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)acetamide: Shares the adamantane structure but lacks the fluorinated benzamide moiety.

    2,3,5,6-tetrafluoro-4-methoxybenzoic acid: Contains the fluorinated benzamide structure but lacks the adamantane moiety.

    1-adamantylamine: Features the adamantane structure with an amine group instead of the benzamide.

Uniqueness

N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE is unique due to its combination of the adamantane and fluorinated benzamide structures. This combination imparts both stability and reactivity, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F4NO2/c1-9(20-6-10-3-11(7-20)5-12(4-10)8-20)25-19(26)13-14(21)16(23)18(27-2)17(24)15(13)22/h9-12H,3-8H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIBJWHASAPCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C(=C(C(=C4F)F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE
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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE
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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE
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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE
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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE
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N-[1-(ADAMANTAN-1-YL)ETHYL]-2,3,5,6-TETRAFLUORO-4-METHOXYBENZAMIDE

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